Glutaconic acid dimethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaconic acid dimethyl ester can be synthesized through the esterification of glutaconic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing glutaconic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to yield the dimethyl ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes where glutaconic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield glutaconic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Glutaconic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glutaconic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways involving dicarboxylic acids.
Industry: Used in the production of polymers, resins, and other materials due to its reactive ester groups.
Mechanism of Action
The mechanism by which glutaconic acid dimethyl ester exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with biological molecules. The ester groups can be hydrolyzed to release glutaconic acid, which can then participate in metabolic pathways. Additionally, the compound’s ability to form reactive intermediates makes it useful in synthetic chemistry.
Comparison with Similar Compounds
Glutaric acid dimethyl ester: Similar structure but lacks the double bond present in glutaconic acid dimethyl ester.
Itaconic acid dimethyl ester: Contains a similar dicarboxylic acid structure but with a different arrangement of the double bond.
Uniqueness: this compound is unique due to the presence of a conjugated double bond in its structure, which imparts different reactivity compared to its saturated analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
dimethyl pent-2-enedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308499 | |
Record name | 1,5-Dimethyl 2-pentenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-76-1 | |
Record name | 1,5-Dimethyl 2-pentenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5164-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl 2-pentenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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